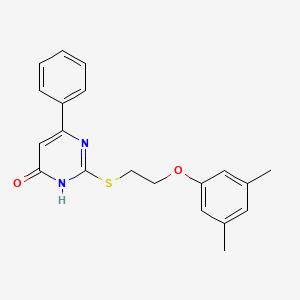![molecular formula C14H12ClF2NO2S B11070012 3-({4-[Chloro(difluoro)methoxy]phenyl}amino)-1-(thiophen-2-yl)propan-1-one](/img/structure/B11070012.png)
3-({4-[Chloro(difluoro)methoxy]phenyl}amino)-1-(thiophen-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-(2-THIENYL)-1-PROPANONE is a synthetic organic compound with the molecular formula C14H12ClF2NO2S . This compound is characterized by the presence of a chlorodifluoromethoxy group attached to an aniline moiety, along with a thienyl group and a propanone backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-(2-THIENYL)-1-PROPANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the aniline derivative: The starting material, 4-chloro-3,5-difluoroaniline, is reacted with chlorodifluoromethane in the presence of a base to form the chlorodifluoromethoxy aniline derivative.
Coupling with thienyl group: The chlorodifluoromethoxy aniline derivative is then coupled with a thienyl group using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Formation of the propanone backbone:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-(2-THIENYL)-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-(2-THIENYL)-1-PROPANONE is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-(2-THIENYL)-1-PROPANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes .
Comparison with Similar Compounds
Similar compounds to 3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-(2-THIENYL)-1-PROPANONE include:
3-Chloro-4-methoxyaniline: This compound has a similar aniline structure but lacks the thienyl and propanone groups.
4-(Chlorodifluoromethoxy)aniline: Similar in structure but does not contain the thienyl and propanone moieties.
3-{4-[Chloro(difluoro)methoxy]anilino}-6,7-dimethoxy-2-benzofuran-1(3H)-one: This compound has a benzofuran ring instead of the thienyl group.
The uniqueness of 3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-(2-THIENYL)-1-PROPANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12ClF2NO2S |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
3-[4-[chloro(difluoro)methoxy]anilino]-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C14H12ClF2NO2S/c15-14(16,17)20-11-5-3-10(4-6-11)18-8-7-12(19)13-2-1-9-21-13/h1-6,9,18H,7-8H2 |
InChI Key |
IHDCNQJTGASFJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC=C(C=C2)OC(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11069931.png)
![3,4-dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B11069936.png)
![1-(4-Ethoxyphenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11069942.png)


![Carbamic acid, [[(4-methyl-2-pyridinyl)amino]carbonothioyl]-, ethyl ester](/img/structure/B11069973.png)
![N-(4-methylphenyl)-6-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11069978.png)
![N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-carboxamide](/img/structure/B11069988.png)
![11-methyl-6-thiophen-2-yl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11069998.png)
![2-methyl-4-nitro-5-[(3-nitro-4-propoxybenzyl)sulfanyl]-1H-imidazole](/img/structure/B11070000.png)

![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11070022.png)
![2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol](/img/structure/B11070023.png)
![5-Butyl-7-methyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11070025.png)
